molecular formula C22H24F3N4O9+ B15190308 oxalic acid;2-[4-pyridin-2-yl-4-[3-(trifluoromethyl)phenyl]piperazin-4-ium-1-yl]acetamide CAS No. 103840-79-5

oxalic acid;2-[4-pyridin-2-yl-4-[3-(trifluoromethyl)phenyl]piperazin-4-ium-1-yl]acetamide

Cat. No.: B15190308
CAS No.: 103840-79-5
M. Wt: 545.4 g/mol
InChI Key: JFADREPPXLBXBO-UHFFFAOYSA-O
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Description

Oxalic acid;2-[4-pyridin-2-yl-4-[3-(trifluoromethyl)phenyl]piperazin-4-ium-1-yl]acetamide is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;2-[4-pyridin-2-yl-4-[3-(trifluoromethyl)phenyl]piperazin-4-ium-1-yl]acetamide typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;2-[4-pyridin-2-yl-4-[3-(trifluoromethyl)phenyl]piperazin-4-ium-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Oxalic acid;2-[4-pyridin-2-yl-4-[3-(trifluoromethyl)phenyl]piperazin-4-ium-1-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of oxalic acid;2-[4-pyridin-2-yl-4-[3-(trifluoromethyl)phenyl]piperazin-4-ium-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and piperazine moiety play crucial roles in its binding affinity and activity. The compound may modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-containing molecules and piperazine derivatives, such as:

Uniqueness

Oxalic acid;2-[4-pyridin-2-yl-4-[3-(trifluoromethyl)phenyl]piperazin-4-ium-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

103840-79-5

Molecular Formula

C22H24F3N4O9+

Molecular Weight

545.4 g/mol

IUPAC Name

oxalic acid;2-[4-pyridin-2-yl-4-[3-(trifluoromethyl)phenyl]piperazin-4-ium-1-yl]acetamide

InChI

InChI=1S/C18H19F3N4O.2C2H2O4/c19-18(20,21)14-4-3-5-15(12-14)25(17-6-1-2-7-23-17)10-8-24(9-11-25)13-16(22)26;2*3-1(4)2(5)6/h1-7,12H,8-11,13H2,(H-,22,26);2*(H,3,4)(H,5,6)/p+1

InChI Key

JFADREPPXLBXBO-UHFFFAOYSA-O

Canonical SMILES

C1C[N+](CCN1CC(=O)N)(C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=N3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Origin of Product

United States

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